L-Threonine benzyl ester hemioxalate
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Overview
Description
L-Threonine benzyl ester hemioxalate is a chemical compound with the molecular formula C13H17NO7 and a molecular weight of 299.28 g/mol . It is a derivative of the amino acid L-Threonine, where the carboxyl group is esterified with benzyl alcohol, and it is combined with oxalic acid to form the hemioxalate salt . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonine benzyl ester hemioxalate can be synthesized through a multi-step process. One common method involves the esterification of L-Threonine with benzyl alcohol in the presence of a catalyst such as triethylamine in dichloromethane . The reaction typically proceeds under mild conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and salt formation are applicable. Industrial synthesis would likely involve large-scale esterification reactors and efficient purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Threonine benzyl ester hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
L-Threonine benzyl ester hemioxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of L-Threonine benzyl ester hemioxalate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to glycopeptide receptors in the bacterial cell wall, inhibiting protein synthesis and thereby preventing bacterial growth . This mechanism is crucial for its potential use in treating infections caused by Mycobacterium species .
Comparison with Similar Compounds
Similar Compounds
L-Threonine: The parent amino acid, which is essential for protein synthesis and various metabolic processes.
L-Threonine methyl ester: Another ester derivative with similar properties but different reactivity due to the methyl group.
L-Threonine ethyl ester: Similar to the benzyl ester but with an ethyl group, affecting its solubility and reactivity.
Uniqueness
L-Threonine benzyl ester hemioxalate is unique due to its specific esterification with benzyl alcohol and its formation as a hemioxalate salt. This structure imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJCFJXVAXCRR-FFKFEZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662433 |
Source
|
Record name | Oxalic acid--benzyl L-threoninate (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86088-59-7 |
Source
|
Record name | Oxalic acid--benzyl L-threoninate (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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